molecular formula C9H8N8 B4437187 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole CAS No. 946932-59-8

1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole

Cat. No. B4437187
CAS RN: 946932-59-8
M. Wt: 228.21 g/mol
InChI Key: LVPSMSMYEBBENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole, also known as TAT, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. TAT is a tetrazole derivative that has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has also been shown to improve insulin sensitivity and glucose metabolism in animal models, making it a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole is its versatility in the laboratory. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole can be easily synthesized using a variety of methods, and its properties can be modified by changing its chemical structure. However, one of the limitations of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole. One area of interest is in the development of new drugs and therapies based on 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole. Researchers are also exploring the use of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole in the development of new imaging agents for the diagnosis of cancer and other diseases. Another area of research is in the development of new synthetic methods for 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole, which could lead to more efficient and environmentally friendly production methods. Finally, researchers are exploring the potential use of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole in the development of new materials with unique properties, such as conducting polymers and metal-organic frameworks.

Scientific Research Applications

1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs and therapies. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.

properties

IUPAC Name

1-[4-(2H-tetrazol-5-ylmethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N8/c1-3-8(17-6-10-13-16-17)4-2-7(1)5-9-11-14-15-12-9/h1-4,6H,5H2,(H,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSMSMYEBBENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233391
Record name 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946932-59-8
Record name 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946932-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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